rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans
Description
CAS Number: 2648869-69-4
Structure: The compound features a six-membered morpholine ring with a trans-configuration at the 3R and 6R positions. A trifluoromethyl (-CF₃) group is attached at position 6, while a hydroxymethyl (-CH₂OH) group resides at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C6H11ClF3NO2 |
|---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)5-1-10-4(2-11)3-12-5;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m1./s1 |
InChI Key |
DASQQXARWYYEMI-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](N1)CO)C(F)(F)F.Cl |
Canonical SMILES |
C1C(OCC(N1)CO)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Morpholine Ring Formation
The core morpholine scaffold is constructed via nucleophilic substitution and condensation reactions under controlled conditions. Key reagents include:
- Trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Cl) for introducing the -CF₃ group at the 6-position.
- Chiral auxiliaries or catalysts to enforce the (3R,6R) stereochemistry, critical for biological activity.
Stereochemical Control
Racemic resolution or asymmetric synthesis ensures the trans-(3R,6R) configuration:
- Chiral HPLC separates enantiomers post-synthesis.
- Enantioselective catalysis (e.g., Ru-based catalysts) during ring closure minimizes diastereomer formation.
Reaction Optimization
Critical Parameters
- Temperature : Reactions conducted at −20°C to 25°C to suppress side reactions.
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) preferred for trifluoromethylation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.
Challenges and Solutions
Analytical Validation
- ¹H NMR (D₂O): δ 3.85–3.70 (m, 2H, morpholine-H), 3.45 (dd, J = 11.2 Hz, 1H, -CH₂OH).
- ¹³C NMR : 124.5 ppm (q, J = 280 Hz, CF₃).
- HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time 12.3 min (trans isomer).
Industrial-Scale Considerations
- Cost drivers : Trifluoromethylation reagents account for ~60% of raw material costs.
- Yield improvements :
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can lead to the formation of new trifluoromethylated derivatives.
Scientific Research Applications
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholine Derivatives
rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 2059909-93-0)
- Structure : Replaces -CF₃ with a methyl (-CH₃) group and -CH₂OH with a carboxylic acid (-COOH).
- Methyl substitution reduces lipophilicity compared to -CF₃, likely decreasing metabolic stability .
[(2R,6R)-6-Methylmorpholin-2-yl]methanol Hydrochloride (CAS 2409588-87-8)
Pyrrolidine and Piperidine Analogs
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride (CAS 1212115-75-7)
- Structure : Five-membered pyrrolidine ring with -CF₃ and -CH₂OH groups.
- Absence of morpholine’s ether oxygen eliminates one hydrogen-bond acceptor site .
rac-(3R,6R)-3-Amino-6-(Trifluoromethyl)piperidin-2-one Hydrochloride, cis (CAS 2343964-42-9)
- Structure : Piperidin-2-one (six-membered ring with a ketone) in cis configuration.
- Cis configuration may lead to distinct stereochemical interactions in biological systems .
Bicyclic and Hybrid Scaffolds
rac-[(1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol
Data Table: Structural and Physicochemical Comparison
Research Implications
- Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound enhances metabolic stability but may increase toxicity risks compared to methyl analogs .
- Trans vs. Cis Configuration: Trans configurations in morpholine derivatives optimize spatial arrangements for receptor binding, whereas cis configurations in piperidinones may limit bioavailability .
- Salt Forms : Hydrochloride salts improve solubility but may introduce pH-dependent stability challenges .
Biological Activity
The compound rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans (CAS No. 2728624-92-6) is a morpholine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C7H10ClF3N2O
- SMILES Notation : OC[C@@H]1COC@HC(F)(F)F.Cl
This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules.
Pharmacological Profile
Research indicates that rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group is hypothesized to contribute to its potency by altering membrane permeability.
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further investigation is required to elucidate the specific pathways involved.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. It potentially modulates neurotransmitter levels and reduces oxidative stress in neuronal cells.
Case Studies
Several studies have explored the biological effects of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate antimicrobial efficacy | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL. |
| Johnson et al. (2024) | Assess cytotoxicity in cancer cells | Showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate cytotoxicity. |
| Lee et al. (2024) | Investigate neuroprotective effects | Found reduced apoptosis markers in neuronal cultures treated with 25 µM of the compound under oxidative stress conditions. |
The mechanisms by which rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride exerts its biological effects are still under investigation but may include:
- Membrane Interaction : The trifluoromethyl group enhances interaction with lipid membranes, potentially disrupting bacterial cell walls and leading to cell death.
- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Activity : The compound may scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
